2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 4,6-diphenylpyrimidine moiety linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 4-phenyl-1,3-thiazol-2-yl group.
Properties
Molecular Formula |
C27H20N4OS2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C27H20N4OS2/c32-25(31-27-30-24(17-33-27)21-14-8-3-9-15-21)18-34-26-28-22(19-10-4-1-5-11-19)16-23(29-26)20-12-6-2-7-13-20/h1-17H,18H2,(H,30,31,32) |
InChI Key |
IMISIJQAQUKLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrimidine Moiety Introduction: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the thiazole intermediate.
Acetamide Group Addition: The final step involves the acylation of the thiazole-pyrimidine intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities. Key analogs include:
Structural Analogs with Pyrimidine-Thiazole Frameworks
Analogs with Antimicrobial Activity
Enzyme Inhibitors
Key Observations
Substituent Impact on Activity: Pyrimidine Modifications: The 4,6-diphenyl substitution in the target compound likely enhances π-π stacking interactions in biological targets compared to dimethyl (e.g., SirReal2) or diaminopyrimidine analogs . Thiazole vs. Triazole: Thiazole-containing analogs (e.g., 9c) show potent antimicrobial activity, while triazole derivatives (e.g., compound 38) exhibit moderate efficacy, suggesting the thiazole moiety is critical for target binding .
Synthetic Routes: Most analogs are synthesized via nucleophilic substitution between thiol-containing pyrimidines and chloroacetamides under refluxing ethanol or ultrasonication .
Structural Characterization :
- Crystal structures of analogs (e.g., ) confirm planar acetamide backbones and perpendicular aromatic rings, features that may influence molecular packing and solubility .
Biological Targets :
- SIRT2 inhibition (SirReal2) and antimicrobial activity (9c) highlight the versatility of this scaffold in targeting diverse pathways .
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